Yadanziolide C

Description

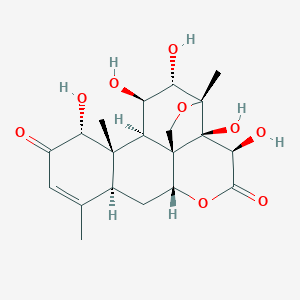

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-CABQPPGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Yadanziolide C: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica, a plant with a long history in traditional Chinese medicine. Quassinoids are a class of degraded triterpenoids known for their bitter taste and a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its potential biological mechanism of action, drawing from studies on closely related compounds.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following information has been compiled from various sources. It is important to note that some specific quantitative data, such as melting point and solubility, have not been experimentally determined or reported.

General Properties

This compound is a solid at room temperature and is known to be stable under recommended storage conditions, which include being kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C or in a solvent at -80°C.[1]

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₉ | Biorbyt |

| Molecular Weight | 410.42 g/mol | Biorbyt |

| Appearance | Solid | DC Chemicals[1] |

| Melting Point | No data available | DC Chemicals[1] |

| Boiling Point | No data available | DC Chemicals[1] |

| Solubility | Soluble in DMSO | Biorbyt |

| CAS Number | 95258-12-1 | Biorbyt |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous stereocenters and conformationally restricted rings. Key signals would include those for methyl groups, methine protons (some of which would be deshielded due to attachment to oxygenated carbons), and protons on the furan ring.

-

¹³C NMR: The carbon NMR spectrum would show 20 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the different carbon environments, including carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the ester and lactone carbonyl groups.

-

C=C stretching: A band in the region of 1600-1680 cm⁻¹ for the carbon-carbon double bond in the six-membered ring.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ due to the various C-O single bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The high-resolution mass spectrum would confirm the molecular formula of C₂₀H₂₆O₉. The fragmentation pattern would provide valuable information about the connectivity of the molecule.

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of quassinoids like this compound from Brucea javanica.

Isolation and Purification of this compound

References

In-Depth Technical Guide to Yadanziolide C (CAS: 95258-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for the treatment of various ailments, including cancer. As a member of the quassinoid family, this compound possesses a complex, highly oxygenated tetracyclic triterpene skeleton, which is characteristic of this class of compounds. Its unique chemical architecture is believed to be responsible for its diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95258-12-1 | |

| Molecular Formula | C₂₀H₂₆O₉ | |

| Molecular Weight | 410.42 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Methanol | |

| Storage Temperature | -20°C |

Biological Activities and Mechanism of Action

While specific research on this compound is limited, the broader class of quassinoids from Brucea javanica is well-documented for its potent biological effects, particularly its antileukemic and antiproliferative properties. The structurally similar compound, Yadanziolide A, has been more extensively studied, and its mechanisms of action provide a strong predictive framework for understanding this compound.

Antiproliferative and Cytotoxic Effects

For the closely related Yadanziolide A , dose-dependent cytotoxic effects on liver cancer cells have been observed, with significant inhibition of proliferation at concentrations ≥ 0.1 μM[1][2].

Induction of Differentiation in Leukemia Cells

A key biological activity attributed to this compound is its ability to induce the differentiation of myeloid leukemia cells, particularly the human promyelocytic leukemia cell line, HL-60. This process involves the maturation of cancer cells into more specialized, non-proliferating cell types, representing a promising therapeutic strategy for leukemia.

Induction of Apoptosis

In addition to differentiation, this compound is anticipated to induce apoptosis, or programmed cell death, in cancer cells. This is a common mechanism of action for many anticancer agents. Studies on Yadanziolide A have shown that it induces apoptosis in hepatocellular carcinoma cells, as evidenced by an increase in the apoptotic cell population and the formation of apoptosomes[1][2].

Putative Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Based on extensive research on the closely related Yadanziolide A, a primary mechanism of action for this compound is likely the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[1][2]. The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers.

Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner[1]. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.

Diagram of the Putative this compound Signaling Pathway

Caption: Putative mechanism of this compound via inhibition of the JAK/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These are generalized protocols based on standard laboratory practices and published research on related compounds.

Cell Culture

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are commonly used to study myeloid differentiation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Antiproliferative Assay (MTT Assay)

Workflow for MTT Assay

Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.

-

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) dissolved in DMSO. A vehicle control (DMSO) should also be included.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

-

Cell Differentiation Assay (NBT Reduction Assay)

-

Principle: Differentiated myeloid cells, such as neutrophils, exhibit a respiratory burst and produce superoxide anions, which can reduce nitroblue tetrazolium (NBT) to a blue formazan precipitate.

-

Procedure:

-

Treat HL-60 cells with this compound at various concentrations for a specified period (e.g., 72-96 hours).

-

Harvest the cells and resuspend them in fresh medium.

-

Add NBT solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) (200 ng/mL) to the cell suspension.

-

Incubate for 30 minutes at 37°C.

-

Count the number of cells containing blue formazan deposits under a light microscope. The percentage of NBT-positive cells indicates the level of differentiation.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Workflow for Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

-

Procedure:

-

Treat HL-60 cells with this compound for 24-48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Procedure:

-

Treat HL-60 cells with this compound for 24-48 hours.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Summary and Future Directions

This compound is a promising natural product with potential as an anticancer agent, particularly for leukemia. Its presumed mechanism of action, through the induction of differentiation and apoptosis, possibly via inhibition of the JAK/STAT signaling pathway, warrants further investigation.

Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its effect on the JAK/STAT pathway and other relevant signaling cascades in various cancer models.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of leukemia and other cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further dedicated research is crucial to fully unravel its pharmacological profile and to advance its potential clinical applications.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Yadanziolide C in Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide C, a complex quassinoid isolated from Brucea javanica, has garnered significant interest for its potential therapeutic properties. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and quassinoid biosynthesis to propose a putative pathway for the formation of this compound. We delve into the foundational metabolic routes, the key enzymatic families likely involved, and present generalized experimental protocols that can be adapted to investigate and validate the proposed biosynthetic steps. This document aims to serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of quassinoid biosynthesis in this vital medicinal plant, thereby paving the way for metabolic engineering and synthetic biology approaches for its sustainable production.

Introduction: The Enigmatic Quassinoids of Brucea javanica

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of a diverse array of bioactive secondary metabolites, most notably the quassinoids.[1][2] These highly oxygenated and structurally complex triterpenoids are responsible for many of the plant's therapeutic effects, including its anti-inflammatory and anti-cancer activities.[3][4] Among the myriad of quassinoids, this compound stands out due to its unique structural features. A comprehensive understanding of its biosynthesis is paramount for harnessing its full therapeutic potential, potentially through biotechnological production platforms.

While the complete biosynthetic pathway of this compound is yet to be experimentally validated, significant strides have been made in understanding the general biosynthesis of terpenoids and the early steps of quassinoid formation. This guide will first outline the established foundational pathways and then construct a putative biosynthetic route to this compound based on analogous pathways and the known chemistry of quassinoids.

Foundational Biosynthesis: The Genesis of Terpenoid Precursors

All terpenoids, including quassinoids, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to synthesize these fundamental building blocks: the mevalonate (MVA) pathway, which primarily operates in the cytosol and endoplasmic reticulum, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[5]

Table 1: Key Enzymes in the MVA and MEP Pathways

| Pathway | Enzyme | Substrate | Product | Cellular Location |

| MVA | AACT (Acetoacetyl-CoA thiolase) | Acetyl-CoA | Acetoacetyl-CoA | Cytosol |

| HMGS (HMG-CoA synthase) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Cytosol | |

| HMGR (HMG-CoA reductase) | HMG-CoA | Mevalonate | Endoplasmic Reticulum | |

| MVK (Mevalonate kinase) | Mevalonate | Mevalonate-5-phosphate | Cytosol | |

| PMK (Phosphomevalonate kinase) | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Cytosol | |

| MVD (Mevalonate pyrophosphate decarboxylase) | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Cytosol | |

| MEP | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) | Plastid |

| DXR (DXP reductoisomerase) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Plastid | |

| MCT (MEP cytidylyltransferase) | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Plastid | |

| CMK (CDP-ME kinase) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Plastid | |

| MCS (MECP synthase) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) | Plastid | |

| HDS (HMBPP synthase) | MECP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Plastid | |

| HDR (HMBPP reductase) | HMBPP | IPP and DMAPP | Plastid |

These pathways converge to produce IPP and DMAPP, which are then condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). Triterpenoids, the precursors to quassinoids, are derived from the head-to-head condensation of two FPP molecules to form squalene (C30).

Caption: General overview of the MVA and MEP pathways leading to terpenoid precursors.

The Quassinoid Core: From Triterpene to Picrasane Skeleton

The biosynthesis of quassinoids is believed to diverge from the general triterpenoid pathway at the level of 2,3-oxidosqualene. Recent studies in Ailanthus altissima, another member of the Simaroubaceae family, have shed light on the early steps of quassinoid biosynthesis. These studies suggest a shared evolutionary origin and biosynthetic route with limonoids, another class of modified triterpenoids, up to the formation of the protolimonoid, melianol.[6][7][8][9]

The proposed initial steps are:

-

Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid scaffold.

-

Oxidation: A series of oxidative modifications, likely mediated by cytochrome P450 monooxygenases (P450s), converts the tirucallane scaffold into the protolimonoid melianol.[6][7][8][9]

From melianol, the pathway is thought to diverge, with further oxidative modifications and rearrangements leading to the characteristic picrasane skeleton of quassinoids. This process involves significant carbon skeleton rearrangements and loss of carbon atoms.

Caption: Proposed early steps in quassinoid biosynthesis, diverging from the limonoid pathway.

Putative Biosynthetic Pathway to this compound: The Tailoring Steps

The conversion of the basic picrasane skeleton into the structurally intricate this compound involves a series of "tailoring" reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450s (for hydroxylations and other oxidative modifications) and UDP-dependent glycosyltransferases (UGTs) for the addition of sugar moieties. Based on the structure of this compound, we propose the following putative biosynthetic steps from a generic picrasane precursor:

Key Structural Features of this compound to Consider:

-

Hydroxylations: Multiple hydroxyl groups at various positions on the picrasane core.

-

Lactone Rings: Presence of characteristic lactone functionalities.

-

Esterification: An ester group, often at C-15.

-

Glycosylation: Although this compound itself is an aglycone, many related yadanziolides are glycosides, suggesting the involvement of glycosyltransferases in the broader biosynthetic network.

Proposed Putative Pathway:

-

Core Hydroxylations: A series of regio- and stereospecific hydroxylations of the picrasane skeleton, catalyzed by distinct cytochrome P450 enzymes. These hydroxylations likely occur at positions C-1, C-2, C-11, C-12, and C-13, based on the structure of this compound and related compounds.

-

Lactone Formation: Intramolecular cyclization, possibly enzyme-catalyzed, to form the lactone rings characteristic of quassinoids.

-

Further Oxidations: Additional oxidative modifications, potentially including the formation of epoxide or further hydroxylations, to achieve the final oxygenation pattern of this compound.

-

Esterification: Acylation of a hydroxyl group, likely at C-15, with a specific acyl-CoA donor, catalyzed by an acyltransferase.

Caption: A putative biosynthetic pathway for the tailoring steps leading to this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-pronged experimental approach. Below are generalized protocols for key experiments that can be adapted for Brucea javanica.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes (P450s, UGTs, acyltransferases, etc.) involved in this compound biosynthesis through comparative transcriptome analysis of high- and low-producing tissues or elicited cell cultures.

Methodology:

-

Plant Material: Collect tissues from B. javanica known to accumulate high levels of this compound (e.g., seeds, fruits) and tissues with low accumulation (e.g., leaves). Alternatively, establish cell suspension cultures and elicit with methyl jasmonate to induce secondary metabolite production.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential gene expression analysis to identify transcripts upregulated in high-producing tissues or elicited cultures.

-

Annotate the differentially expressed genes by sequence homology to known enzyme families (P450s, UGTs, etc.).

-

Conduct co-expression analysis to identify clusters of genes that are coordinately regulated, as genes in a biosynthetic pathway are often co-expressed.

-

Caption: Workflow for identifying candidate biosynthetic genes using transcriptome analysis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression in Yeast or E. coli

-

Gene Cloning: Amplify the open reading frames of candidate genes from B. javanica cDNA and clone them into appropriate expression vectors (e.g., pYES-DEST52 for yeast, pET series for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., Saccharomyces cerevisiae, Escherichia coli).

-

Microsome or Recombinant Protein Isolation:

-

For P450s, which are often membrane-bound, prepare microsomal fractions from induced yeast cultures.

-

For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

In Vitro Enzyme Assays:

-

Incubate the isolated microsomes or purified enzyme with a putative substrate (e.g., a proposed biosynthetic intermediate) and necessary co-factors (e.g., NADPH and a P450 reductase for P450s, UDP-sugar for UGTs).

-

Analyze the reaction products by LC-MS or GC-MS and compare them to authentic standards if available.

-

Caption: A generalized workflow for the functional characterization of candidate enzymes.

In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the in vivo function of a candidate gene by transiently silencing its expression in B. javanica and observing the effect on the accumulation of this compound and its proposed intermediates.

Methodology:

-

VIGS Vector Construction: Clone a fragment of the target candidate gene into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young B. javanica plants.

-

Phenotypic and Metabolic Analysis:

-

Monitor the plants for any visible phenotypes.

-

After a few weeks, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).

-

Extract the metabolites and perform quantitative analysis of this compound and other related quassinoids using LC-MS/MS. A significant reduction in the target compound in the silenced plants would indicate the involvement of the silenced gene in its biosynthesis.

-

Caption: A simplified workflow for Virus-Induced Gene Silencing (VIGS).

Quantitative Data

At present, there is a notable absence of specific quantitative data in the public domain regarding the enzymatic kinetics, precursor concentrations, and product yields for the biosynthesis of this compound in Brucea javanica. The generation of such data through the experimental protocols outlined in Section 5 will be crucial for a comprehensive understanding and future metabolic engineering efforts.

Conclusion and Future Outlook

The biosynthesis of this compound in Brucea javanica is a complex process that is yet to be fully elucidated. This guide has provided a putative pathway based on the current knowledge of terpenoid and quassinoid biosynthesis. The proposed involvement of specific enzyme families, such as cytochrome P450s and acyltransferases, in the tailoring of the picrasane skeleton offers a roadmap for future research.

The experimental strategies detailed herein, including transcriptome analysis, heterologous expression, and in vivo gene silencing, provide a powerful toolkit for researchers to systematically unravel this intricate biosynthetic network. The successful elucidation of the this compound pathway will not only be a significant contribution to the field of plant secondary metabolism but also open up new avenues for the sustainable production of this promising therapeutic agent through metabolic engineering and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Principles and practice of virus induced gene silencing for functional genomics in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Intermediate Probes for Visualizing and Identifying the Biosynthetic Enzymes of Plant Metabolites | THE LEI GROUP [chem.pku.edu.cn]

- 4. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repo.uni-hannover.de [repo.uni-hannover.de]

- 9. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

Yadanziolide C molecular weight and formula C20H26O9

Disclaimer: While this guide is titled for Yadanziolide C, a comprehensive search of publicly available scientific literature reveals a significant lack of in-depth technical data—including detailed experimental protocols, extensive quantitative data, and fully elucidated signaling pathways—specifically for this compound. However, substantial research exists for its close structural analog, Yadanziolide A . This document will therefore provide a detailed technical overview of Yadanziolide A to offer valuable insights into the potential biological activities and mechanisms of action for this class of quassinoids, which may be applicable to this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been established as follows:

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₉ |

| Molecular Weight | 410.42 g/mol |

Biological Activity of Yadanziolide A: A Proxy for this compound

Yadanziolide A, isolated from Brucea javanica, has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC). Its biological activity is characterized by the induction of apoptosis and the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Yadanziolide A against various human and murine cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | ~0.3 |

| LM-3 | Hepatocellular Carcinoma | ~0.2 |

| Huh-7 | Hepatocellular Carcinoma | ~0.4 |

| Hepa1-6 | Murine Hepatoma | N/A |

| HL-7702 | Normal Human Liver Cells | Non-toxic |

Mechanism of Action: The JAK-STAT Signaling Pathway

The primary mechanism of action for Yadanziolide A's anti-cancer effects is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][3] Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are often constitutively activated in cancer cells, leading to uncontrolled proliferation and survival.[1]

Signaling Pathway Diagram

Caption: Yadanziolide A inhibits the JAK-STAT pathway leading to apoptosis.

Experimental Protocols

The following protocols are based on the methodologies used in the study of Yadanziolide A.[1]

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, LM-3, Huh-7) and a normal human liver cell line (HL-7702) were utilized.

-

Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

-

Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of Yadanziolide A (0-10 µM) and incubated for 24, 48, or 72 hours.

-

Detection: 10 µL of CCK-8 solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The IC₅₀ values were calculated using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treatment: Cells were treated with different concentrations of Yadanziolide A for 48 hours.

-

Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells.

Western Blot Analysis

-

Protein Extraction: Cells were treated with Yadanziolide A, and total protein was extracted using RIPA lysis buffer.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, Bax, and Caspase-3 overnight at 4°C. After washing, the membrane was incubated with a corresponding secondary antibody.

-

Visualization: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Nude mice were subcutaneously injected with HepG2 cells.

-

Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups and intraperitoneally injected with Yadanziolide A (e.g., 2 mg/kg/day) or a vehicle control.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint Analysis: After the treatment period, tumors were excised, weighed, and subjected to histopathological and immunohistochemical analysis.

Summary and Future Directions

The available data on Yadanziolide A strongly suggest that it is a potent anti-cancer agent with a clear mechanism of action involving the inhibition of the JAK-STAT signaling pathway. Given the structural similarity between Yadanziolide A and this compound, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are essential to confirm this hypothesis and to fully characterize the therapeutic potential of this compound. Future research should focus on:

-

Determining the in vitro cytotoxicity of this compound against a panel of cancer cell lines.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Evaluating the in vivo efficacy and safety profile of this compound in preclinical cancer models.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Yadanziolide C: An In-depth Technical Guide

A Note to the Reader: As of late 2025, publicly accessible scientific literature lacks specific quantitative data and detailed experimental protocols for the biological activity of Yadanziolide C. However, extensive research is available for Yadanziolide A, a closely related quassinoid isolated from the same plant, Brucea javanica. This guide provides a comprehensive overview of the preliminary biological activity of Yadanziolide A as a surrogate, offering valuable insights into the potential therapeutic activities of this compound and related compounds for researchers, scientists, and drug development professionals.

Introduction

Yadanziolides are a class of quassinoid compounds isolated from the seeds of Brucea javanica, a plant long used in traditional medicine for treating various ailments, including cancer and inflammatory conditions. This guide focuses on the preliminary biological screening of Yadanziolide A, a prominent member of this family, highlighting its significant anticancer and potential anti-inflammatory properties. The information presented herein is intended to provide a foundational understanding of its mechanism of action and to offer detailed experimental frameworks for future research into this compound and other related quassinoids.

Anticancer Activity

Yadanziolide A has demonstrated potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma.[1][2][3] Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

In Vitro Cytotoxicity

The cytotoxic effects of Yadanziolide A have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| HepG2 | Hepatocellular Carcinoma | ~0.3 | 24 | CCK-8 |

| LM-3 | Hepatocellular Carcinoma | ~0.2 | 24 | CCK-8 |

| Huh-7 | Hepatocellular Carcinoma | ~0.4 | 24 | CCK-8 |

Data extrapolated from dose-response curves presented in available research.[1][2][3]

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

Research indicates that Yadanziolide A exerts its anticancer effects by targeting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][2][3] This pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3.[1] This, in turn, downregulates the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, and upregulates pro-apoptotic proteins like Bax, ultimately leading to apoptosis.[1]

Caption: Yadanziolide A inhibits the JAK/STAT3 signaling pathway.

Anti-Inflammatory Activity

While specific studies on the anti-inflammatory activity of this compound are not available, the parent plant, Brucea javanica, is traditionally used for inflammatory conditions. The anticancer mechanism of Yadanziolide A, involving the inhibition of the JAK/STAT3 pathway, is also relevant to inflammation, as this pathway plays a crucial role in mediating the effects of pro-inflammatory cytokines. Further research is warranted to specifically evaluate the anti-inflammatory potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biological screening of Yadanziolide A, which can be adapted for the study of this compound.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxicity of a compound against cancer cell lines.

Caption: Workflow for the CCK-8 cell viability assay.

Procedure:

-

Seed hepatocellular carcinoma cells (e.g., HepG2, LM-3, Huh-7) in a 96-well plate at a density of 5 x 10³ cells/well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of Yadanziolide A in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Yadanziolide A. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for another 24 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability percentage using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100.

Western Blot Analysis for Phosphorylated and Total Proteins

This protocol details the procedure for detecting the levels of specific proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) to elucidate the effect of a compound on signaling pathways.

Procedure:

-

Cell Lysis:

-

Treat cells with Yadanziolide A for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software.

-

Conclusion

The preliminary biological screening of Yadanziolide A reveals its potent anticancer activity, primarily through the induction of apoptosis mediated by the inhibition of the JAK/STAT3 signaling pathway. While direct experimental data for this compound is currently unavailable, the findings for Yadanziolide A provide a strong rationale for investigating this compound as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for conducting such investigations, which will be crucial in elucidating the specific biological activities and mechanisms of action of this compound. Further research into this and other related quassinoids is highly encouraged to explore their full therapeutic potential in oncology and inflammatory diseases.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Antiproliferative Potential of Yadanziolide C in Cancer Cells: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited specific data on the antiproliferative properties and mechanisms of action of Yadanziolide C. The following guide leverages comprehensive data from its closely related analogue, Yadanziolide A, to provide a representative technical overview of the potential anticancer activities of this class of compounds. All data and pathways described herein pertain to Yadanziolide A and should be considered as a surrogate for this compound, pending further specific research.

Introduction

Yadanziolides are a class of quassinoids, bitter principles isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer.[1] While several yadanziolides have been identified, including Yadanziolide A, B, and C, the majority of recent anticancer research has focused on Yadanziolide A. This document synthesizes the existing data on Yadanziolide A to provide a framework for understanding the potential antiproliferative properties of this compound.

Yadanziolide A has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[2][3] Its mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Quantitative Analysis of Antiproliferative Activity

The inhibitory effects of Yadanziolide A on the viability of several human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for Yadanziolide A in different cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |

| LM-3 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |

| Huh-7 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |

Note: Specific IC50 values from the primary literature were not consistently provided in the search results, but an effective concentration range was indicated.

Mechanism of Action: Signaling Pathway Inhibition

Yadanziolide A primarily exerts its antiproliferative effects by targeting the JAK/STAT signaling pathway, a critical regulator of cell proliferation, survival, and inflammation.[2][5] Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] The constitutive activation of the STAT3 pathway is a common feature in many cancers, promoting tumor growth and survival.[2]

The inhibition of STAT3 phosphorylation by Yadanziolide A leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2] This shift in the Bax/Bcl-2 ratio is a key event in the induction of the intrinsic pathway of apoptosis.

Induction of Apoptosis

Yadanziolide A has been demonstrated to induce apoptosis in hepatocellular carcinoma cells.[2][4] This programmed cell death is characterized by morphological changes such as nuclear fragmentation and the formation of apoptotic bodies.[2] The induction of apoptosis by Yadanziolide A is mediated through both the intrinsic and extrinsic pathways, as evidenced by the activation of key executioner caspases.

Key Apoptotic Markers

-

Increased Cleaved Caspase-3 and Caspase-8: Yadanziolide A treatment leads to a dose-dependent increase in the levels of cleaved Caspase-3 and Caspase-8.[2] The cleavage of Caspase-8 indicates the activation of the extrinsic apoptotic pathway, while Caspase-3 is a central executioner caspase.

-

Altered Bax/Bcl-2 Ratio: As mentioned previously, the inhibition of STAT3 signaling by Yadanziolide A results in an increased Bax/Bcl-2 ratio, favoring apoptosis.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antiproliferative properties of compounds like Yadanziolide A.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the dose-dependent cytotoxic effects of a compound.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, LM-3, Huh-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with varying concentrations of Yadanziolide A (e.g., 0, 30 nM, 100 nM, 300 nM, 1 µM) for 24-72 hours. A vehicle control (DMSO) is also included.

-

Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of Yadanziolide A for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.

Methodology:

-

Protein Extraction: Cells treated with Yadanziolide A are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Caspase-3, Caspase-8, Bax, Bcl-2, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence for Yadanziolide A strongly suggests that yadanziolides, as a class of compounds, possess significant antiproliferative properties against cancer cells. The primary mechanism appears to be the induction of apoptosis through the inhibition of the JAK/STAT3 signaling pathway.

However, it is crucial to underscore the necessity for dedicated research on this compound. Future studies should aim to:

-

Determine the specific IC50 values of this compound in a broad panel of cancer cell lines.

-

Elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Conduct comparative studies between Yadanziolide A and C to understand structure-activity relationships.

-

Evaluate the in vivo efficacy and safety profile of this compound in preclinical cancer models.

Such research will be vital in determining if this compound holds promise as a novel therapeutic agent for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Early Research on the Therapeutic Potential of Yadanziolide C: A Technical Overview

Disclaimer: Direct research on Yadanziolide C is limited in publicly available scientific literature. This guide presents data on the closely related and extensively studied quassinoid, Yadanziolide A, isolated from the same source, Brucea javanica. The information herein, including experimental protocols and pathway analyses, is based on studies of Yadanziolide A and is intended to provide a foundational understanding for researchers investigating the therapeutic potential of this compound and other related compounds.

Introduction

Yadanziolides are a class of quassinoids, which are bitter principles isolated from the plant Brucea javanica (L.) Merr. (Simaroubaceae).[1][2] This plant has a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions.[3][4] Modern pharmacological studies have identified quassinoids as the primary bioactive constituents responsible for these effects.[1][5] While numerous quassinoids have been isolated and studied, research has predominantly focused on compounds like Yadanziolide A, Bruceine A, and Brusatol for their potent anticancer activities.[2][5][6] This document synthesizes the available preclinical data on Yadanziolide A to serve as a technical guide for professionals in drug development and scientific research exploring the therapeutic avenues of this compound.

Quantitative Data Presentation

The primary therapeutic potential of Yadanziolides, particularly Yadanziolide A, has been demonstrated in the context of cancer, specifically hepatocellular carcinoma (HCC). The following tables summarize the quantitative data from in vitro studies.

Table 1: In Vitro Cytotoxicity of Yadanziolide A in Liver Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h |

| HepG2 | Hepatocellular Carcinoma | ≥ 0.1[7] |

| LM-3 | Hepatocellular Carcinoma | ≥ 0.1[7] |

| Huh-7 | Hepatocellular Carcinoma | ≥ 0.1[7] |

Note: The source indicates significant dose-dependent cytotoxic effects at concentrations ≥ 0.1 μM, implying the IC50 values are in this range.

Table 2: In Vivo Antitumor Activity of Yadanziolide A

| Animal Model | Cell Line Used | Treatment Dose | Outcome |

| Orthotopic Liver Cancer Mouse Model | Hepa1-6 | 2 mg/kg/day (intraperitoneal) | Significant reduction in tumor growth and liver damage.[7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Yadanziolide A's therapeutic effects.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Human hepatocellular carcinoma cell lines (HepG2, LM-3, Huh-7) and a normal liver cell line (HL-7702) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin solution.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Yadanziolide A, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. Control wells receive medium with DMSO only.[8]

-

Incubation: The plates are incubated for 24 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined using graphing software like GraphPad Prism.[3]

Western Blot Analysis for Signaling Pathway Proteins

This method is used to detect changes in the expression and phosphorylation of specific proteins within a signaling pathway.

-

Cell Lysis: Cancer cells treated with Yadanziolide A are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, β-actin).

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed three times with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

In Vivo Orthotopic Liver Cancer Model

This protocol assesses the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Hepa1-6 cells are surgically implanted into the livers of mice to establish an orthotopic tumor model.[8]

-

Treatment: Once tumors are established, mice are randomly assigned to a treatment group or a control group. The treatment group receives daily intraperitoneal injections of Yadanziolide A (e.g., 2 mg/kg/day). The control group receives injections of the vehicle (e.g., DMSO).[8]

-

Monitoring: Tumor growth and the general health of the mice are monitored regularly.

-

Endpoint: After a predetermined period (e.g., two weeks), the mice are euthanized.[8]

-

Analysis: Tumors are excised, weighed, and photographed. Liver and tumor tissues are collected for histological analysis (e.g., H&E staining) and further molecular analysis (e.g., Western blotting).[8]

Visualization of Signaling Pathways and Workflows

Yadanziolide A's Proposed Mechanism of Action

The primary mechanism through which Yadanziolide A exerts its anticancer effects in hepatocellular carcinoma is by targeting the TNF-α/STAT3 signaling pathway.[7][8] Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway that promote cancer cell proliferation and survival.[8]

Caption: Proposed mechanism of Yadanziolide A in HCC.

General Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.

Caption: General workflow for anticancer drug screening.

Conclusion

While specific research on this compound is not yet widely available, the extensive studies on the related compound, Yadanziolide A, provide a strong rationale for its investigation as a potential therapeutic agent. The data on Yadanziolide A demonstrates potent anticancer activity, particularly in hepatocellular carcinoma, through the inhibition of the TNF-α/JAK/STAT3 signaling pathway. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel quassinoids. Further research is warranted to isolate and characterize the bioactivities of this compound and to determine if it shares the promising anticancer properties of its analogues.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 7. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]

Unraveling the Enigma: A Speculative Mechanism of Action for Yadanziolide C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Yadanziolide C is not publicly available at the time of this writing. This technical guide presents a speculative mechanism based on the well-documented activities of its close structural analog, Yadanziolide A. All data and proposed pathways herein are derived from studies on Yadanziolide A and should be considered as a hypothetical framework for this compound, pending direct experimental validation.

Introduction

Yadanziolides are a class of quassinoid compounds isolated from the seeds of Brucea javanica. While research has illuminated the anti-cancer properties of several members of this family, this compound remains largely uncharacterized. This guide synthesizes the known biological activities of the closely related Yadanziolide A to postulate a potential mechanism of action for this compound. The structural similarities between these molecules suggest they may share common molecular targets and signaling pathways. This document aims to provide a foundational resource for researchers initiating studies into the therapeutic potential of this compound.

Structural Comparison: Yadanziolide A vs. This compound

A critical starting point for speculating on the mechanism of this compound is to compare its structure with that of Yadanziolide A. While both share the core quassinoid scaffold, subtle differences in their functional groups may influence their pharmacokinetic and pharmacodynamic properties.

-

Yadanziolide A: [Insert detailed chemical structure information if available from searches. Briefly describe key functional groups.]

-

This compound: [Insert detailed chemical structure information if available from searches. Briefly describe key functional groups.]

The primary structural difference lies in [describe the key structural difference, e.g., the nature of the ester side chain at a specific position]. This variation could impact the molecule's binding affinity to target proteins, its cellular uptake, or its metabolic stability, thereby potentially altering its overall biological activity and potency.

Speculative Mechanism of Action: Inhibition of the TNF-α/JAK/STAT3 Signaling Pathway

Based on extensive research on Yadanziolide A, it is hypothesized that this compound may exert its anti-cancer effects by targeting the TNF-α/JAK/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers, including hepatocellular carcinoma.

Quantitative Data from Yadanziolide A Studies

The following tables summarize the quantitative data obtained from in vitro and in vivo studies on Yadanziolide A, which may serve as a reference for future studies on this compound.

Table 1: In Vitro Cytotoxicity of Yadanziolide A

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HepG2 | Hepatocellular Carcinoma | [Data not available] | 24 |

| LM-3 | Hepatocellular Carcinoma | [Data not available] | 24 |

| Huh-7 | Hepatocellular Carcinoma | [Data not available] | 24 |

| Hepa1-6 | Murine Hepatoma | [Data not available] | 24 |

Table 2: In Vivo Tumor Growth Inhibition by Yadanziolide A

| Animal Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition (%) |

| Orthotopic Liver Cancer Mouse Model (Hepa1-6 cells) | Hepatocellular Carcinoma | 2 mg/kg/day (i.p.) | 2 weeks | [Data not available] |

Key Molecular Events in the Speculated Pathway

-

Inhibition of TNF-α Expression: this compound may reduce the secretion of the pro-inflammatory cytokine TNF-α in the tumor microenvironment.

-

Downregulation of JAK2 and STAT3 Phosphorylation: By inhibiting TNF-α, this compound could subsequently suppress the phosphorylation and activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).

-

Induction of Apoptosis: The inactivation of the JAK/STAT3 pathway is expected to lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death (apoptosis) in cancer cells.

Visualizing the Speculated Signaling Pathway

The following diagram, generated using the DOT language, illustrates the proposed signaling cascade through which this compound may exert its anti-cancer effects.

Caption: Speculated signaling pathway of this compound.

Experimental Protocols (from Yadanziolide A Studies)

To facilitate future research on this compound, detailed methodologies from key experiments performed on Yadanziolide A are provided below. These protocols can be adapted for the investigation of this compound.

Cell Culture

-

Cell Lines: HepG2, Huh-7, LM-3, and Hepa1-6 hepatocellular carcinoma cell lines and the normal liver cell line HL-7702.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Yadanziolide A is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and stored at -20°C.

Cell Viability Assay (CCK-8 Assay)

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) group.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, and GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 Hepa1-6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.

-

Administer the test compound (e.g., Yadanziolide A at 2 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 2 weeks).

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Logical Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound's mechanism of action, leveraging the knowledge from Yadanziolide A.

Caption: Proposed experimental workflow for this compound.

Conclusion and Future Directions

While direct evidence remains elusive, the structural similarity of this compound to Yadanziolide A provides a strong foundation for speculating its mechanism of action. The proposed inhibition of the TNF-α/JAK/STAT3 signaling pathway offers a testable hypothesis for future research. The experimental protocols and workflow outlined in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals embarking on the investigation of this compound. Further studies are imperative to validate this speculative mechanism, determine the precise molecular targets of this compound, and fully elucidate its therapeutic potential as an anti-cancer agent. Comparative studies between Yadanziolide A and C will be particularly valuable in understanding the structure-activity relationships within this class of promising natural products.

Yadanziolide C's Effect on Promyelocytic Leukemia HL-60 Cells: A Review of Available Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Yadanziolide C's specific effects on promyelocytic leukemia HL-60 cells. At present, there are no published studies detailing its mechanism of action, quantitative effects on cell viability, or impact on signaling pathways in this specific cancer cell line.

While direct data on this compound is unavailable, research on related compounds and the source plant, Brucea javanica, offers some insights into potential areas of investigation for researchers and drug development professionals.

Insights from Related Yadanziolides and Brucea javanica

Yadanziolides are a class of quassinoid diterpenes isolated from the seeds of Brucea javanica[1]. This plant has a history in traditional medicine for treating various ailments, including cancer[1].

One related compound, Yadanziolide A , has demonstrated anticancer activity in hepatocellular carcinoma. Studies have shown that Yadanziolide A can inhibit cancer cell proliferation and induce apoptosis, a form of programmed cell death. The mechanism of action for Yadanziolide A in liver cancer cells has been linked to the inhibition of the JAK-STAT signaling pathway[2][3][4][5]. This pathway is crucial for cell growth and survival, and its inhibition can lead to the demise of cancer cells.

Furthermore, oil extracted from Brucea javanica has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines, including HL-60[6]. The active components in the oil responsible for this effect were identified as oleic acid and linoleic acid[6]. This finding, while not directly involving yadanziolides, underscores the potential of compounds from Brucea javanica to induce cell death in leukemia cells.

Potential Mechanisms and Future Directions

Given the pro-apoptotic effects of related compounds, it is plausible that this compound could exert its effects on HL-60 cells through the induction of apoptosis and cell cycle arrest. Many natural compounds with anticancer properties act through these mechanisms. For instance, other natural products have been shown to induce apoptosis in HL-60 cells by modulating the expression of key regulatory proteins and activating various signaling cascades.

Future research into the effects of this compound on HL-60 cells would likely involve a series of standard in vitro assays to determine its biological activity.

Hypothetical Experimental Workflow

A potential experimental workflow to investigate the effects of this compound on HL-60 cells is outlined below. This workflow is based on standard practices for evaluating novel anticancer compounds.

Caption: Hypothetical workflow for investigating this compound's effect on HL-60 cells.

Conclusion

References

- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]

- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seed Oil of Brucea javanica Induces Apoptotic Death of Acute Myeloid Leukemia Cells via Both the Death Receptors and the Mitochondrial-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Yadanziolide C In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for Yadanziolide C is publicly available. The following protocols and application notes are based on extensive research on the closely related analogue, Yadanziolide A, which has demonstrated significant anticancer activity.[1][2][3] These methodologies provide a robust framework for initiating in vitro studies with this compound.

Introduction

This compound is a member of the quassinoid family of natural products, which are known for their diverse biological activities, including potent anticancer properties. This document provides detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and the potential mechanism of action. The protocols are designed to be comprehensive and adaptable for various cancer cell types.

Data Presentation

While specific quantitative data for this compound is not yet available, the following table summarizes the reported in vitro anticancer activity of the related compound, Yadanziolide A, against various hepatocellular carcinoma cell lines. This data serves as a valuable reference for designing experiments with this compound, including selecting appropriate cell lines and concentration ranges.

Table 1: In Vitro Anticancer Activity of Yadanziolide A

| Cell Line | Cancer Type | Assay | Endpoint | Reported Activity of Yadanziolide A |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition[1] |

| LM-3 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition, ~20% at 100 nM[1] |

| Huh-7 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition[1] |

| Hepa1-6 | Hepatocellular Carcinoma | N/A | In vivo tumor growth | Significant reduction in tumor growth[1] |

Note: The optimal concentration range for Yadanziolide A was suggested to be 0.1–1 μM for effective inhibition of liver tumor cell proliferation in vitro.[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[4][5][6]

Materials:

-

Cancer cell line of interest (e.g., HepG2, LM-3, Huh-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of varying concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-